4-Chloro-3-ethylphenol Exhibits Superior Potency in Inhibiting ORAI Store-Operated Channels Compared to 4-Chloro-m-cresol and 4-Chlorophenol
4-Chloro-3-ethylphenol (4-CEP) demonstrates a concentration-dependent inhibition of store-operated calcium entry (SOCE) that is more potent than its analogues, 4-chloro-m-cresol (4-CmC) and 4-chlorophenol (4-ClP) [1]. In HEK293 T-REx cells overexpressing STIM1/ORAI1-3, 4-CEP effectively inhibited ORAI1, ORAI2, and ORAI3 currents evoked by thapsigargin [1].
| Evidence Dimension | Inhibition of store-operated calcium entry (SOCE) |
|---|---|
| Target Compound Data | More potent inhibitory effect on SOCE and ORAI channel currents |
| Comparator Or Baseline | 4-chloro-m-cresol (4-CmC) and 4-chlorophenol (4-ClP); both exhibited weaker inhibitory effects |
| Quantified Difference | The inhibitory effect of 4-CEP was qualitatively described as 'more potent' than the analogues. (Exact fold-difference not provided in the source.) |
| Conditions | Whole-cell patch clamp recordings and Ca2+ imaging in rat L6 myoblasts and HEK293 cells overexpressing STIM1/ORAI1-3 |
Why This Matters
For researchers studying calcium signaling, malignant hyperthermia, or developing RyR-targeted therapeutics, the higher potency of 4-CEP may translate to lower effective concentrations, reducing potential off-target effects and improving experimental signal-to-noise ratios.
- [1] Zeng, B., Chen, G. L., Daskoulidou, N., & Xu, S. Z. (2014). The ryanodine receptor agonist 4-chloro-3-ethylphenol blocks ORAI store-operated channels. British Journal of Pharmacology, 171(5), 1250-1259. View Source
